Hydrolytic Stability of Resulting Oxime Linkage vs. Hydrazone
The oxime bond formed by the aminooxy group of m-PEG3-Aminooxy demonstrates vastly superior hydrolytic stability compared to the hydrazone bond formed by analogous hydrazide-based linkers. This differential stability is a key determinant of conjugate lifetime and efficacy in aqueous biological media [1].
| Evidence Dimension | Rate constant for acid-catalyzed hydrolysis |
|---|---|
| Target Compound Data | Oxime bond (from aminooxy + aldehyde/ketone) |
| Comparator Or Baseline | Hydrazone bond (from hydrazide + aldehyde/ketone) |
| Quantified Difference | Rate constant for oxime hydrolysis is nearly 10^3-fold lower (≈1,000-fold) than for simple hydrazones [1] |
| Conditions | Acid-catalyzed conditions, pD 5.0-9.0 (isostructural conjugates) [1] |
Why This Matters
This 1,000-fold stability advantage dictates that oxime-based conjugates are the preferred choice for applications requiring long-term stability in physiological environments, such as in vivo drug delivery, without the need for a reductive stabilization step.
- [1] Kalia, J., & Raines, R. T. (2008). Hydrolytic Stability of Hydrazones and Oximes. Angewandte Chemie International Edition, 47(39), 7523–7526. View Source
